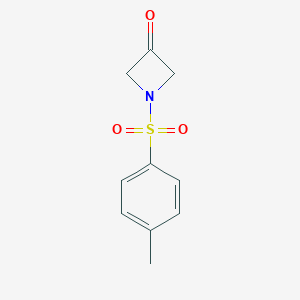
1-Tosylazetidin-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Tosylazetidin-3-one and its derivatives has been explored through various methodologies. One method involves the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary and secondary amines, and mercaptans to prepare 3-amino and 3-mercapto-azetidine derivatives. However, compounds with higher acidity, such as thiobenzoic acid, led to ring cleavage (Chen, Kato, & Ohta, 1968).
Molecular Structure Analysis
The structure of azetidine derivatives has been a subject of study, with N-tosyl-2-ethylazetidin-3-one being analyzed through x-ray diffraction analysis. This analysis revealed that the four-membered ring exhibits a certain degree of strain, with specific attention given to the torsional angles and inflection points that impact the molecule's reactivity and interactions (Aliev, Atovmyan, Sipyagin, Kartsev, & Dobrokhotova, 1987).
Chemical Reactions and Properties
1-Tosylazetidin-3-one undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones into N-sulfonylpyrrolin-4-ones demonstrates the versatility of azetidine derivatives in synthesizing complex heterocyclic structures. This reaction showcases the compound's ability to participate in nucleophilic substitution and cyclization reactions, leading to the formation of polysubstituted pyrrolin-4-ones (Miaskiewicz, Weibel, Pale, & Blanc, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives : The synthesis of 1-tosylazetidin-3-one and its derivatives has been explored, with studies detailing methods for creating functional derivatives of azetidines, including 1-tosylazetidin-3-one (Chen, Sanjiki, Kato, & Ohta, 1967).
Reactivity in Heterocyclization Reactions : Research has investigated the reactivity of N-tosylazetidin-3-one in heterocyclization reactions. These studies provide insights into the chemical behavior of 1-tosylazetidin-3-one and its potential use in the synthesis of complex organic molecules (Ungureanu, Klotz, Schoenfelder, & Mann, 2001).
Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of 1-tosylazetidin-3-one, were investigated for their antiproliferative properties, particularly against cancer cells. These compounds have shown potential as tubulin-targeting antitumor agents, highlighting the therapeutic applications of 1-tosylazetidin-3-one derivatives (Greene et al., 2016).
Intermediates in Organic Synthesis : 1-Tosylazetidin-3-one has been used as an intermediate in the generation and trapping of reactive intermediates, such as vinylidenecarbenes, which are important in various synthetic applications (Marchand, Ramanaiah, Bott, Gilbert, & Kirschner, 1996).
Efficient Synthesis Processes : Improved methods for synthesizing compounds related to 1-tosylazetidin-3-one, such as 3-amino-1-benzhydrylazetidine, have been developed, contributing to the efficient production of these compounds (Li, Witt, Brandt, & Whritenour, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to participate in reactions involving transition metal catalysis .
Mode of Action
1-Tosylazetidin-3-one exhibits unique reactivity under dual palladium and acid catalysis . The reaction of 1-Tosylazetidin-3-one with aryl iodides affords 2,3,4-trisubstituted dihydrofurans . This suggests that the compound interacts with its targets through a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .
Biochemical Pathways
The compound’s arylative ring-expansion reaction is known to proceed via a domino process . This process involves Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group . The downstream effects of these biochemical pathways are the production of 2,3,4-trisubstituted dihydrofurans .
Pharmacokinetics
The compound’s molecular weight is 22526 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 1-Tosylazetidin-3-one is the production of 2,3,4-trisubstituted dihydrofurans . These are valuable heterocycles in organic synthesis .
Action Environment
The action of 1-Tosylazetidin-3-one is influenced by the presence of a catalytic amount of Pd(OAc)2-(PPh3)2, AgTFA, and triflic acid . These environmental factors play a crucial role in the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBXEVVGIQJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosylazetidin-3-one | |
CAS RN |
76543-27-6 | |
| Record name | 76543-27-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







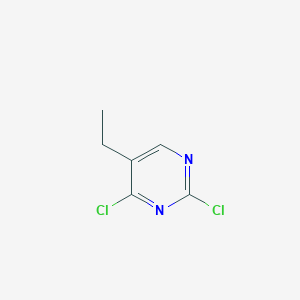
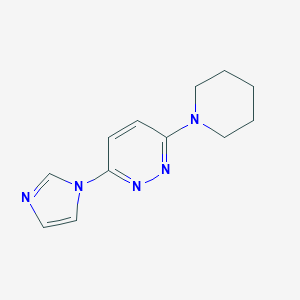
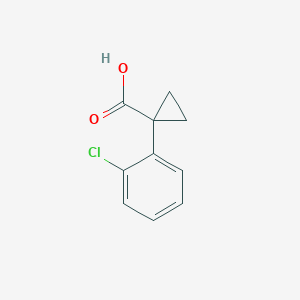
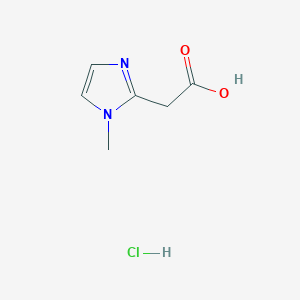

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)

![Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B52315.png)

